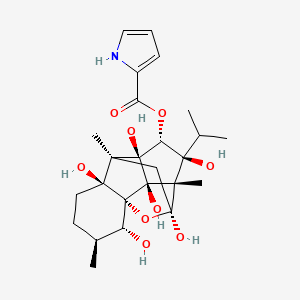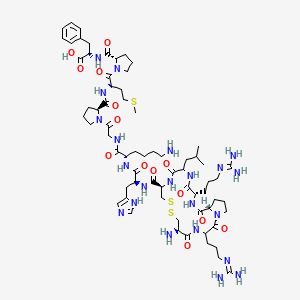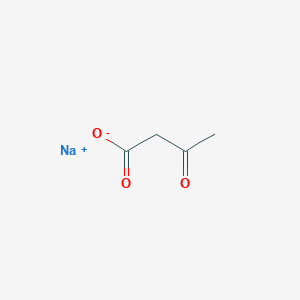
CID 65154
Descripción general
Descripción
CID 65154 is a useful research compound. Its molecular formula is C5H5N5O2 and its molecular weight is 167.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 65154 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 65154 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
CID for Protein Function Control : CID has been used extensively to study and control protein functions in cells, offering a valuable tool for dissecting signal transductions and elucidating membrane and protein trafficking with precision and spatiotemporal resolution (Voss, Klewer, & Wu, 2015).
Gene Regulation and Editing : Engineered PROTAC-CID systems have been developed for mammalian inducible gene regulation and editing. These systems enable fine-tuning gene expression and multiplexing biological signals, offering a versatile molecular toolbox for gene regulation in human cells and mice (Ma et al., 2023).
Photocaged-Photocleavable CID Dimerizer : A novel chemical inducer of protein dimerization has been developed, allowing rapid activation and deactivation using light. This tool enhances spatiotemporal control over protein-protein interactions in living cells (Aonbangkhen et al., 2018).
Water Use Efficiency in Barley : CID, in the context of carbon isotope discrimination, has been used as a selection criterion for improving water use efficiency and productivity of barley in agricultural research (Anyia et al., 2007).
CID in Cell Biology : CID techniques have resolved numerous problems in cell biology, especially in understanding lipid second messengers and small GTPases. It provides improved specificity and allows manipulation of multiple systems in one cell (DeRose, Miyamoto, & Inoue, 2013).
Methodology in Developmental Research : CID is also referenced in the context of methodological challenges in studying child and adolescent development, highlighting the importance of aligning research design with research goals (Hamaker, Mulder, & van IJzendoorn, 2020).
Public Health Research Strategy : The Community Identification (CID) Process is a structured qualitative research strategy for public health risk-related behaviors and values, aiding in developing education and intervention programs (Tashima, Crain, O'reilly, & Elifson, 1996).
Mass Spectrometry and CID : Several studies have focused on collision-induced dissociation (CID) in mass spectrometry, which is crucial for understanding molecular structures and analyzing complex mixtures (Yost & Enke, 1978; Medzihradszky & Chalkley, 2015; Zhang et al., 2009).
Propiedades
IUPAC Name |
2-amino-7,9-dihydro-3H-purine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O2/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H5,6,7,8,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGFIVUFZRGQRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=NC1=O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=NC1=O)N)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 65154 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(3R,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B8075311.png)
